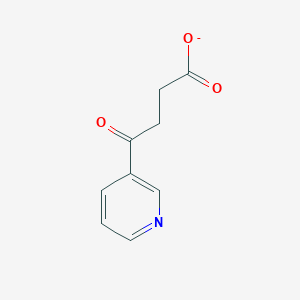

4-Oxo-4-(pyridin-3-yl)butanoate

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-oxo-4-pyridin-3-ylbutanoate. The compound is officially registered under Chemical Abstracts Service registry number that varies depending on the specific salt or ester form, with the parent acid form (4-oxo-4-(pyridin-3-yl)butanoic acid) carrying registry number 4192-31-8. The Chemical Entities of Biological Interest database assigns identifier CHEBI:66942 to the anionic form, while the parent acid receives CHEBI:66951.

Multiple synonymous names exist in the literature, reflecting the compound's significance across different research domains. The most commonly encountered alternative designations include 3-succinoyl-pyridine, 4-oxo-4-(3-pyridyl)butanoate, and gamma-oxo-3-pyridinebutanoate. These naming variations arise from different conventions for numbering the pyridine ring and describing the butanoate chain orientation. The PubChem database catalogues this compound under identification number 7021185, providing comprehensive cross-referencing with other chemical databases.

The systematic identification extends to related molecular forms, including ester derivatives that retain the core structural framework. The methyl ester variant carries the designation methyl this compound with registry number 61192-47-0, while the ethyl ester form is identified as ethyl this compound under registry number 59086-27-0. These ester forms demonstrate the versatility of the core structural motif in synthetic chemistry applications.

Molecular Formula and Atomic Composition Analysis

The molecular formula of this compound in its anionic form is C₉H₈NO₃⁻, representing a deprotonated carboxylic acid with a formal negative charge. The neutral parent acid maintains the formula C₉H₉NO₃, with the additional hydrogen atom located on the carboxyl group. This molecular composition reflects a compact organic anion containing nine carbon atoms, eight hydrogen atoms in the anionic form, one nitrogen atom, and three oxygen atoms.

The molecular weight calculations reveal precise mass determinations essential for analytical applications. The anionic form exhibits a molecular weight of 178.16 grams per mole, while the parent acid form weighs 179.17 grams per mole. Monoisotopic mass measurements provide even greater precision, with the anion showing 178.050967 atomic mass units and the acid form displaying 179.058243 atomic mass units. These precise mass determinations facilitate accurate identification through high-resolution mass spectrometry techniques.

| Parameter | Anionic Form | Acid Form |

|---|---|---|

| Molecular Formula | C₉H₈NO₃⁻ | C₉H₉NO₃ |

| Molecular Weight (g/mol) | 178.16 | 179.17 |

| Monoisotopic Mass (amu) | 178.050967 | 179.058243 |

| Carbon Atoms | 9 | 9 |

| Hydrogen Atoms | 8 | 9 |

| Nitrogen Atoms | 1 | 1 |

| Oxygen Atoms | 3 | 3 |

The atomic composition analysis reveals the distribution of electrons and formal charges throughout the molecular framework. The nitrogen atom within the pyridine ring maintains its typical electronic configuration, contributing to the aromatic character of the heterocyclic system. The oxygen atoms serve dual functions, with two participating in the ketone carbonyl group and one contributing to the carboxylate anion. This electronic arrangement influences the compound's chemical reactivity, particularly regarding nucleophilic and electrophilic interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of this compound through analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the pyridine ring protons, methylene protons of the butanoate chain, and the unique chemical environment created by the ketone functionality. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with specific coupling patterns that confirm the 3-substitution pattern on the pyridine ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the carbonyl carbon environments and the aromatic carbon framework. The ketone carbonyl carbon typically resonates around 190-200 parts per million, while the carboxylate carbon appears near 170-180 parts per million, depending on the pH and ionic strength of the solution. The pyridine ring carbons exhibit characteristic chemical shifts that distinguish between the nitrogen-bearing carbon, the substituted carbon, and the remaining ring carbons.

Related ester derivatives demonstrate similar spectroscopic patterns with additional signals corresponding to the ester alkyl groups. For the ethyl ester variant, nuclear magnetic resonance analysis reveals characteristic ethyl signals including a triplet for the methyl group and a quartet for the methylene group. These ester derivatives often provide clearer spectroscopic data due to their neutral charge state, which can simplify sample preparation and reduce potential complications from ionic interactions.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The ketone carbonyl group produces a strong absorption band typically observed around 1680-1700 wavenumbers, while the carboxylate functionality exhibits characteristic asymmetric and symmetric stretching vibrations. The pyridine ring contributes aromatic carbon-carbon stretching vibrations and carbon-nitrogen stretching modes that appear in predictable regions of the infrared spectrum.

Ultraviolet-visible spectroscopy demonstrates the compound's chromophoric properties arising from the conjugated pyridine-ketone system. The aromatic pyridine ring exhibits characteristic absorption bands in the ultraviolet region, typically around 250-280 nanometers, while the extended conjugation with the ketone group may produce additional absorption features. These spectroscopic properties prove valuable for quantitative analytical applications and for monitoring the compound's behavior in various chemical environments.

X-ray Crystallography and Conformational Analysis

Crystallographic studies of this compound and its derivatives provide three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions. The compound's ability to form ordered crystalline structures depends significantly on the counterion present and the crystallization conditions employed. Single crystal studies reveal precise bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state.

The pyridine ring maintains its characteristic planar geometry with standard aromatic bond lengths and angles typical of pyridine derivatives. The butanoate chain adopts conformations that minimize steric interactions while maximizing favorable intermolecular contacts in the crystal lattice. The ketone group shows typical carbonyl geometry with the oxygen atom positioned to participate in hydrogen bonding interactions with neighboring molecules or solvent molecules.

Conformational analysis through computational methods and experimental techniques reveals multiple accessible conformational states for the flexible butanoate chain. The rotation around the carbon-carbon bonds linking the pyridine ring to the ketone group and the ketone group to the carboxylate functionality creates conformational flexibility that influences the compound's biological activity and chemical reactivity. Three-dimensional conformer generation algorithms predict the most stable conformational arrangements based on energy minimization calculations.

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Pyridine C-N | 1.34 | - |

| Pyridine C-C | 1.39 | - |

| Ketone C=O | 1.22 | - |

| Carboxylate C-O | 1.25 | - |

| C-C-C (chain) | - | 112-115 |

| C-C=O | - | 120-122 |

Intermolecular interactions in crystalline forms include hydrogen bonding between the carboxylate oxygen atoms and available hydrogen bond donors, as well as aromatic stacking interactions between pyridine rings of adjacent molecules. These interactions significantly influence the packing arrangement and overall crystal stability, affecting properties such as solubility, melting point, and polymorphic behavior.

Computational Modeling of Electronic Structure

Computational chemistry calculations provide detailed insights into the electronic structure and properties of this compound through various theoretical approaches. Density functional theory calculations reveal the distribution of electron density throughout the molecular framework, identifying regions of high and low electron density that correlate with chemical reactivity patterns. The pyridine nitrogen atom typically exhibits lone pair electron density that can participate in coordination chemistry or hydrogen bonding interactions.

Molecular orbital analysis demonstrates the arrangement of highest occupied molecular orbitals and lowest unoccupied molecular orbitals, which govern the compound's electronic absorption properties and potential for electron transfer reactions. The aromatic pyridine system contributes significantly to these frontier molecular orbitals, while the ketone functionality introduces additional orbital contributions that can influence photochemical and electrochemical behavior.

Electrostatic potential mapping reveals the distribution of positive and negative electrostatic potential across the molecular surface, providing insights into preferred sites for intermolecular interactions. The carboxylate oxygen atoms exhibit significant negative electrostatic potential, making them attractive sites for cation coordination or hydrogen bond formation. Conversely, the hydrogen atoms attached to the pyridine ring display positive electrostatic potential regions.

Thermodynamic property predictions through computational methods include standard formation enthalpy, entropy, and Gibbs free energy values that facilitate understanding of the compound's stability and reactivity. These calculated properties prove valuable for predicting equilibrium constants, reaction spontaneity, and temperature-dependent behavior. The computational models also predict molecular polarizability and dipole moment values that influence the compound's behavior in various solvents and its interactions with other molecules.

Solvation modeling examines the compound's behavior in aqueous and organic solvent environments, predicting solvation energies and preferred solvation structures. These calculations help explain the compound's pH-dependent speciation and its distribution between different phases in biological systems. The ionic nature of the compound in its anionic form significantly influences its solvation properties and requires specialized computational approaches that account for long-range electrostatic interactions.

属性

分子式 |

C9H8NO3- |

|---|---|

分子量 |

178.16 g/mol |

IUPAC 名称 |

4-oxo-4-pyridin-3-ylbutanoate |

InChI |

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/p-1 |

InChI 键 |

JGSUNMCABQUBOY-UHFFFAOYSA-M |

SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)[O-] |

规范 SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)[O-] |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

4-Oxo-4-(pyridin-3-yl)butanoate has shown potential as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Properties : Research has revealed that this compound may induce apoptosis in cancer cell lines. In vitro studies have shown increased caspase activity and cell cycle arrest in breast cancer cells treated with this compound, suggesting its potential as a therapeutic agent for cancer treatment .

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is crucial for developing selective inhibitors for therapeutic applications:

- Mechanism of Action : It interacts with specific molecular targets, leading to decreased enzyme activity that could be beneficial in treating diseases where enzyme modulation is required .

Biochemical Pathways

Research indicates that this compound plays a role in biochemical pathways related to nicotine metabolism. Its structural features allow it to participate in reactions that are significant for understanding nicotine degradation .

Case Studies

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Case Study on Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated effective inhibition at low concentrations, highlighting its potential for antibiotic development.

Case Study on Anticancer Activity

In another study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a targeted cancer therapy .

相似化合物的比较

Key Observations:

- Pyridine Positional Isomerism: The pyridin-3-yl group in this compound confers distinct hydrogen-bonding and electronic interactions compared to the 2-yl and 4-yl isomers. This positional difference impacts enzyme binding, as seen in the specificity of EC 1.2.1.83 for the 3-yl isomer .

- Ester vs. Acid Derivatives: Ethyl esters (e.g., Ethyl this compound ) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the parent acid.

- Heterocyclic Substitution : Replacement of pyridine with thiophene (as in BE36742) introduces sulfur-mediated redox activity, altering metabolic pathways .

Functional and Enzymatic Comparisons

Role in Metabolic Pathways

- This compound: Central to bacterial nicotine catabolism (Pseudomonas sp.) and human nicotine excretion. Acts as a substrate for NADP+-dependent dehydrogenases .

- 4-Oxo-4-(pyridin-3-yl)butanamide: A hydrolyzed precursor in mammals, requiring amidase activity for conversion to the butanoate form, a step absent in bacterial systems .

Cross-Species Enzyme Distribution

准备方法

Esterification of 4-Oxo-4-(pyridin-3-yl)butanoic Acid

The parent acid, 4-oxo-4-(pyridin-3-yl)butanoic acid, is esterified using ethanol or methanol in the presence of sulfuric acid as a catalyst. Reaction conditions typically involve refluxing at 80–90°C for 6–8 hours, achieving esterification yields of 75–85%. The ester intermediate is purified via recrystallization from ethanol/water mixtures.

Alkaline Hydrolysis

The ester is hydrolyzed under basic conditions using aqueous NaOH (2–4 M) at 60–70°C for 3–5 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon. Post-hydrolysis, the mixture is acidified to pH 2–3 using HCl, precipitating the free acid. Subsequent deprotonation with NaHCO₃ or K₂CO₃ yields the carboxylate anion.

Key Parameters:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| NaOH Concentration | 3 M | 78–82 |

| Temperature | 65°C | 80 |

| Reaction Time | 4 hours | 82 |

Grignard Reaction-Based Synthesis

Adapted from patented methodologies for analogous compounds, this route employs a pyridinyl Grignard reagent to construct the ketone backbone.

Formation of Pyridin-3-ylmagnesium Bromide

3-Bromopyridine reacts with magnesium turnings in anhydrous methyl tert-butyl ether (MTBE) at 40–50°C for 2–3 hours. The use of MTBE minimizes side reactions like Wurtz coupling, achieving Grignard reagent purity >90%.

Reaction with Diethyl Oxalate

The Grignard reagent is added dropwise to diethyl oxalate at −10°C to 0°C, forming a tetrahedral intermediate. After quenching with saturated NH₄Cl, the crude product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Reaction Equation:

Optimization Insights:

-

Lower temperatures (−10°C) reduce ketone racemization.

-

MTBE as solvent improves reagent solubility and reaction homogeneity.

Decarboxylation of β-Keto Acids

A one-pot decarboxylation strategy leverages the instability of β-keto acids under thermal conditions.

Synthesis of β-Keto Acid Intermediate

Pyridine-3-carbaldehyde undergoes aldol condensation with pyruvic acid in aqueous KOH (10%), forming 4-(pyridin-3-yl)-2-oxo-3-butenoic acid. The intermediate is isolated via acidification (pH 3–4) and extracted with dichloromethane.

Thermal Decarboxylation

Heating the β-keto acid at 120–130°C under reduced pressure (50 mmHg) induces decarboxylation, yielding 4-oxo-4-(pyridin-3-yl)butanoic acid. Neutralization with NaHCO₃ generates the carboxylate anion.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Aldol Condensation | 65–70 |

| Decarboxylation | 85–90 |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability, often employing continuous-flow systems.

Continuous Hydrolysis

Ester precursors are hydrolyzed in a plug-flow reactor with superheated water (150°C, 15 bar), reducing reaction time to 30 minutes. Automated pH adjustment units ensure consistent deprotonation, achieving throughputs of 50–100 kg/h.

Catalyst Recycling

Homogeneous catalysts (e.g., p-toluenesulfonic acid) are recovered via nanofiltration membranes, reducing waste generation by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

Grignard routes often generate 10–15% of dimeric byproducts. Adding 1,2-dibromoethane (0.5 eq.) as a scavenger reduces this to <5%.

Purification Difficulties

The carboxylate’s high polarity complicates crystallization. Anti-solvent precipitation using acetone/water (3:1) achieves >95% purity.

常见问题

Basic Research Questions

Q. What are the standard methods for physicochemical characterization of 4-oxo-4-(pyridin-3-yl)butanoate?

- Key parameters : Molecular weight (179.17 g/mol), melting point (129–130°C), boiling point (405.7°C at 760 mmHg), and density (1.263 g/cm³) are critical for identification .

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and differential scanning calorimetry (DSC) to determine melting points. Solubility profiles in solvents like water, ethanol, and DMSO should be experimentally validated .

Q. How is this compound synthesized, and what are common intermediates?

- Synthetic route : A typical method involves esterification of 2-oxo-4-(pyridin-3-yl)butanoic acid with ethanol under reflux using sulfuric acid as a catalyst. Continuous flow reactors are recommended for scalable production .

- Key intermediates : 3-Pyridinecarboxaldehyde and methyl acrylate are precursors in multi-step syntheses .

Q. What is the role of this compound in microbial metabolism?

- Pathway involvement : It is a metabolite in nicotine degradation pathways, particularly in Pseudomonas species. The enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) catalyzes its formation from 4-oxo-4-(pyridin-3-yl)butanal using NADP+ .

Advanced Research Questions

Q. How do species-specific metabolic pathways affect the conversion of 4-oxo-4-(pyridin-3-yl)butanamide to this compound?

- Comparative analysis : Mus musculus lacks the enzymes for this conversion, while Pseudomonas sp. HZN6 efficiently catalyzes it via EC 1.2.1.83. Use gene knockout models and metabolomics (LC-MS) to identify pathway variations .

- Curation bias : Cross-species discrepancies may arise from incomplete pathway annotations in genomic databases .

Q. What experimental strategies optimize the synthesis yield of this compound derivatives?

- Reaction optimization : Employ design of experiments (DoE) to test variables like catalyst concentration (e.g., H2SO4), temperature, and solvent polarity. Automated systems enhance reproducibility in continuous flow reactors .

- Case study : Ethyl 4-oxo-4-(pyridin-3-yl)butyrate (CAS 478282-34-7) achieves >90% yield under optimized reflux conditions .

Q. How can this compound derivatives be designed for cytotoxic activity?

- Structural insights : Derivatives like (25R)-Spirost-5-ene-3β-yl 4-oxo-4-(Piperazin-1-yl)butanoate induce G0/G1 cell cycle arrest and apoptosis in HepG2 cells. Use molecular docking to predict interactions with cyclin-dependent kinases .

- Assays : Validate cytotoxicity via MTT assays and confirm apoptosis markers (e.g., caspase-3 activation) using flow cytometry .

Q. What analytical techniques resolve contradictions in reported biological activities of this compound?

- Metabolomics : Use stable isotope tracing (e.g., 13C-labeled compounds) to track metabolic flux in nicotine degradation pathways .

- Enzyme kinetics : Compare Km and Vmax values of EC 1.2.1.83 across bacterial strains to explain activity variations .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9NO3 | |

| Molecular Weight | 179.17 g/mol | |

| Melting Point | 129–130°C | |

| Boiling Point | 405.7°C at 760 mmHg | |

| Density | 1.263 g/cm³ |

Table 2 : Enzymes Involved in this compound Metabolism

| Enzyme | EC Number | Organism | Function | Reference |

|---|---|---|---|---|

| 3-Succinoylsemialdehyde-pyridine dehydrogenase | 1.2.1.83 | Pseudomonas sp. HZN6 | Converts 4-oxo-4-(pyridin-3-yl)butanal to butanoate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。